molecular formula C17H18O3 B11999540 Benzyl 3-(benzyloxy)propanoate CAS No. 93652-31-4

Benzyl 3-(benzyloxy)propanoate

Cat. No.: B11999540
CAS No.: 93652-31-4
M. Wt: 270.32 g/mol
InChI Key: TYHIDBILVGODSA-UHFFFAOYSA-N
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Description

Benzyl 3-(benzyloxy)propanoate is an organic compound with the molecular formula C17H18O3. It is a benzyl ester derivative, characterized by the presence of a benzyloxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-(benzyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(benzyloxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl 3-(benzyloxy)propanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(benzyloxy)propanoate finds applications in several scientific research areas:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmacological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It serves as a precursor for the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzyloxy)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The benzylic position’s reactivity is often influenced by the resonance stabilization provided by the benzene ring, facilitating various substitution and oxidation reactions.

Comparison with Similar Compounds

    Benzyl acetate: Another benzyl ester, but with an acetate group instead of a propanoate group.

    Benzyl benzoate: Contains a benzoate group, differing in the aromatic ring attached to the ester.

    Benzyl propionate: Similar structure but lacks the benzyloxy group.

Uniqueness: Benzyl 3-(benzyloxy)propanoate is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other benzyl esters

Properties

CAS No.

93652-31-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzyl 3-phenylmethoxypropanoate

InChI

InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

TYHIDBILVGODSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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